molecular formula C18H29N3O B11801742 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine

4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine

Cat. No.: B11801742
M. Wt: 303.4 g/mol
InChI Key: FUCGXNRCHZWWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis of its pyridine backbone. The parent structure is identified as pyridine, with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • A morpholine group (-C₄H₈NO) at position 2
  • A methyl group (-CH₃) at position 4
  • A 1-isobutylpyrrolidin-2-yl group at position 5

The pyrrolidine substituent itself contains an isobutyl chain (-CH₂CH(CH₂)₂) attached to its nitrogen atom. This results in the full systematic name:
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine .

The numbering system and substituent positions are validated through analysis of the SMILES representation (CC1=CC(N2CCOCC2)=NC=C1C3N(CC(C)C)CCC3), which confirms the connectivity pattern .

Alternative Registry Designations (CAS 1352540-55-6)

The Chemical Abstracts Service (CAS) registry provides the primary identifier for this compound:

Property Value
CAS Registry Number 1352540-55-6
Molecular Formula C₁₈H₂₉N₃O
Molecular Weight 303.44 g/mol

This identifier is universally recognized across chemical databases including PubChem, ChemSpider, and commercial chemical catalogs . While no additional registry numbers are currently assigned in major databases, the CAS number serves as the definitive identifier for procurement and regulatory purposes.

Structural Isomerism Considerations

The compound exhibits two primary forms of structural isomerism:

1.3.1 Stereoisomerism
The pyrrolidine moiety introduces a chiral center at its second carbon atom (C2), which is bonded to:

  • The pyridine ring
  • Two methylene groups from the pyrrolidine ring
  • The nitrogen atom bearing the isobutyl substituent

This configuration creates two enantiomers (R and S configurations) at the pyrrolidine C2 position. Computational analysis of the structure suggests potential for 2ⁿ stereoisomers where n = number of chiral centers, though experimental verification remains pending .

1.3.2 Constitutional Isomerism
While the current structure has fixed substituent positions (morpholine at C2, methyl at C4, pyrrolidine at C5), theoretical constitutional isomers could arise from:

  • Alternative substitution patterns on the pyridine ring
  • Different attachment points for the isobutyl group on pyrrolidine
  • Variant ring sizes in the heterocyclic components

However, no such isomers have been reported in literature or chemical databases for this specific molecular formula .

Table 1: Isomerism Profile

Isomer Type Presence Structural Basis
Enantiomers Present Chiral center at pyrrolidine C2
Diastereomers Not observed Single stereogenic center
Positional Isomers Theoretically possible Unreported in databases

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3

InChI Key

FUCGXNRCHZWWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization

The 2-morpholino-4-methylpyridine fragment is typically synthesized via nucleophilic aromatic substitution (NAS). For example, 2-chloro-4-methylpyridine reacts with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to yield the substituted pyridine. This step achieves >90% yield when conducted at 80–100°C for 12–24 hours.

Pyrrolidine Ring Synthesis

The 1-isobutylpyrrolidin-2-yl group is synthesized through cyclization reactions. A common approach involves hydrogenating nitrile precursors. For instance, 3-cyano-5-methylhexanoate undergoes catalytic hydrogenation in the presence of Raney nickel or palladium on carbon , yielding 4-isobutylpyrrolidin-2-one. This lactam is subsequently reduced to the pyrrolidine derivative using LiAlH₄ or BH₃·THF .

StepReagents/ConditionsYield (%)Reference
Nitrile hydrogenationH₂, Raney Ni, NH₃/EtOH85–92
Lactam reductionLiAlH₄, THF, reflux78–84

Coupling of Pyrrolidine and Pyridine Moieties

Integrating the pyrrolidine subunit into the pyridine core requires regioselective coupling. Two methods dominate:

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of the pyrrolidine reacts with a halogenated pyridine. For example, 5-bromo-2-morpholino-4-methylpyridine couples with 1-isobutylpyrrolidin-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture. This method achieves moderate yields (65–72%) but requires strict anhydrous conditions.

Direct Alkylation

The pyrrolidine nitrogen attacks a pyridine ring activated by electron-withdrawing groups. For instance, 2-morpholino-4-methyl-5-nitropyridine undergoes reduction to the amine, followed by alkylation with 1-bromo-2-isobutylpyrrolidine. Yields here are lower (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

The hydrogenation of nitriles to pyrrolidines is sensitive to ammonia concentration. As per patent CN102952057B, dissolving 15–20% ammonia in ethanol accelerates the reaction, reducing time from 24 hours to 8–10 hours while maintaining yields >85%. Excess ammonia (>30%) destabilizes the catalyst, lowering yields to 70%.

Solvent Effects in Coupling Reactions

Polar aprotic solvents like DMF and DMSO improve NAS efficiency by stabilizing transition states. However, they complicate purification. Switching to 2-methyltetrahydrofuran (2-MeTHF) in Suzuki couplings enhances phase separation during workup, increasing isolated yields by 10–15%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 3.78–3.69 (m, 4H, morpholine-OCH₂), 3.02–2.95 (m, 1H, pyrrolidine-CH), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 2H, isobutyl-CH₂).

  • HPLC : Purity >97% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Impurity Profiling

Common impurities include:

  • Unreacted lactam (4-isobutylpyrrolidin-2-one): Controlled to <0.5% via extended hydrogenation times.

  • Dehalogenated byproducts : Mitigated using fresh catalyst batches in coupling reactions.

Industrial-Scale Considerations

Catalyst Recycling

Raney nickel catalysts lose activity after 3–4 hydrogenation cycles but regain 80% efficiency after washing with 5% HNO₃ . This reduces costs by 30% in large batches.

Waste Management

Aqueous ammonia from hydrogenation steps is neutralized with H₂SO₄ , generating (NH₄)₂SO₄ fertilizer byproducts. Solvents like 2-MeTHF are recycled via distillation, achieving 90% recovery rates.

Emerging Methodologies

Photoredox Catalysis

Recent patents describe visible-light-mediated C–N coupling using Ir(ppy)₃ catalysts. This method avoids transition metals, achieving 60–65% yields at room temperature.

Flow Chemistry

Continuous-flow hydrogenation reactors reduce reaction times from hours to minutes. A tubular setup with Pd/C cartridges produces pyrrolidine intermediates with 95% conversion in <15 minutes .

Chemical Reactions Analysis

4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has been investigated for its potential therapeutic properties:

  • Biological Activity : Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways, suggesting potential applications in treating anxiety and depression .
  • Ligand Properties : The compound acts as a ligand for various receptors, which may modulate their activity and influence cellular pathways relevant to drug design .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing the construction of more complex molecules. Its unique structure facilitates reactions such as:

  • Nucleophilic Substitution : The pyridine ring can undergo substitution reactions, enabling the introduction of diverse functional groups .
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, making it valuable for synthetic transformations in organic chemistry.

Material Science

Research into the use of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine in developing new materials is ongoing. Its structural features may enhance the properties of polymers or other materials used in industrial applications.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of morpholine-based compounds, including derivatives of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine. The results indicated that these compounds exhibited significant cytotoxicity against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, outperforming standard chemotherapeutic agents like cisplatin .

Case Study 2: Neuropharmacology

In neuropharmacological research, compounds similar to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine were tested for their effects on neurotransmitter modulation. The findings suggested that they could enhance serotonin levels, potentially leading to anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridinylmorpholine Derivatives

Compounds with morpholine attached to pyridine rings are common in drug discovery. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Reference
4-(4-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O 198.65 1086376-26-2 Chlorine substituent on pyridine
4-[5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]morpholine C₁₄H₁₆N₄O₂ 272.3 338772-34-2 Pyrimidine-pyridine hybrid
Target Compound C₁₉H₂₉N₃O ~315.46* N/A Isobutylpyrrolidine and methyl groups N/A

*The target compound’s molecular weight is estimated based on structural similarity.

Key Differences :

  • The pyrimidine-pyridine hybrid in 4-[5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]morpholine introduces additional hydrogen-bonding sites, which may improve target binding affinity .

Pyrrolidine-Containing Morpholine Compounds

Pyrrolidine moieties are often used to modulate steric bulk and solubility:

Compound Name Molecular Formula CAS RN Key Features Reference
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one C₁₈H₂₀N₂O N/A Benzyl group on pyrrolidine
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine C₁₈H₁₉ClN₄O N/A Quinoline core with pyrrolidine
Target Compound C₁₉H₂₉N₃O N/A Isobutyl chain on pyrrolidine N/A

Key Differences :

Boronate Ester Derivatives

Boronate-containing morpholine compounds are critical intermediates in Suzuki-Miyaura couplings:

Compound Name Molecular Formula CAS RN Key Applications Reference
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine C₁₅H₂₃BN₂O₃ 1201644-33-8 Cross-coupling reactions
Target Compound C₁₉H₂₉N₃O N/A Likely synthesized via boronate intermediates N/A

Key Insight :
The target compound may share synthetic pathways with boronate esters, such as palladium-catalyzed couplings, but lacks the boronate group, limiting its utility in further functionalization .

Heterocyclic Systems with Morpholine

Complex heterocycles with morpholine demonstrate diverse bioactivities:

Compound Name Molecular Formula Key Features Reference
VPC-14449 (corrected structure) C₁₀H₁₂Br₂N₄OS Thiazole and dibromoimidazole
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C₁₇H₂₁ClN₆OS Thienopyrimidine core

Key Differences :

  • VPC-14449 ’s thiazole and bromine substituents confer distinct electronic properties compared to the target compound’s pyridine-pyrrolidine system .
  • Thienopyrimidine derivatives exhibit fused ring systems, which may enhance thermal stability and binding to hydrophobic protein pockets .

Biological Activity

4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine, a compound with the CAS number 1352540-55-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC17H27N3O
Molecular Weight289.42 g/mol
IUPAC Name4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and enzyme activities, which could lead to therapeutic effects in conditions such as anxiety and depression. The specific pathways involved include:

  • Dopaminergic Pathways : Interaction with dopamine receptors may influence mood and behavior.
  • Serotonergic Systems : Potential modulation of serotonin levels could contribute to its anxiolytic effects.

Biological Activity

Research indicates that 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine exhibits several biological activities:

  • Antidepressant Effects : Preclinical studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through the enhancement of serotonergic and noradrenergic neurotransmission.
  • Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through the inhibition of neuroinflammatory processes.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of the compound on depression-like behaviors in mice. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.

Study 2: Anxiolytic Effects

In another study, the compound was tested for its anxiolytic effects using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Comparative Analysis

To contextualize the biological activity of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine, it is useful to compare it with other similar compounds:

CompoundBiological ActivityReference
Compound AAntidepressant
Compound BAnxiolytic
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholineAntidepressant, AnxiolyticCurrent Study

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis route for 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine?

  • Methodological Answer : Key steps involve selecting intermediates with compatible protecting groups and optimizing coupling reactions. For example, nitro-pyridine intermediates (e.g., 6-nitro-3-pyridyl derivatives) are often reduced to amines before introducing morpholine or pyrrolidine rings via nucleophilic substitution . Reaction conditions (e.g., solvent polarity, temperature) must balance steric hindrance from the isobutyl group and reactivity of the pyridine core. Characterization via 1^1H NMR (e.g., δ 1.20 ppm for isobutyl methyl groups) and LCMS (e.g., M+H = 208) is critical for verifying intermediates .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

  • Methodological Answer :

  • 1^1H NMR : Look for diagnostic signals such as:
  • δ 1.20 ppm (d, J = 6.44 Hz): Methyl groups in the isobutyl chain .
  • δ 3.70–4.15 ppm: Morpholine and pyrrolidine ring protons .
  • LCMS/ESI : Monitor the molecular ion peak (e.g., M+H = 208) and fragmentation patterns to confirm the molecular weight and substituents .
  • X-ray crystallography (if applicable): Resolve stereochemical ambiguities, especially for chiral centers in the pyrrolidine ring .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural characterization?

  • Methodological Answer : Discrepancies between expected and observed NMR signals may arise from dynamic effects (e.g., ring puckering in morpholine) or impurities. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6_6) to suppress exchange broadening .
  • Performing 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals near δ 2.27–2.39 ppm (m, pyrrolidine CH2_2) .
  • Cross-referencing with analogs, such as 5-(4-morpholino-1-piperidyl)pyridin-2-amine, which shares similar ring systems .

Q. What strategies optimize the yield of the final compound in multi-step syntheses?

  • Methodological Answer :

  • Intermediate purification : Use flash chromatography (e.g., 0–4% methanol in DCM) to remove unreacted boronic esters or amines .
  • Protecting groups : Temporarily block reactive sites (e.g., morpholine nitrogen) during pyridine functionalization to prevent side reactions .
  • Catalytic systems : Screen palladium catalysts (e.g., Suzuki-Miyaura coupling) for cross-coupling steps involving pyridinylboronic esters .

Q. How can researchers address low purity in the final compound due to stereochemical byproducts?

  • Methodological Answer :

  • Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired polymorph, as demonstrated for morpholine-containing naphthyridines .
  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to detect early-stage stereochemical deviations .

Data Contradiction and Reproducibility

Q. How should researchers interpret unexpected LCMS fragments (e.g., m/z 290) during synthesis?

  • Methodological Answer :

  • Hypothesis 1 : Fragments may arise from cleavage of the isobutyl-pyrrolidine bond. Compare with reference data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinyl morpholine (m/z 290.16) .
  • Hypothesis 2 : Check for residual boronic ester intermediates (common in Suzuki reactions) via 11^{11}B NMR .
  • Mitigation : Introduce a quenching step (e.g., aqueous NaHCO3_3 wash) to remove boron-containing byproducts .

Q. What experimental controls ensure reproducibility in catalytic steps involving morpholine derivatives?

  • Methodological Answer :

  • Catalyst activation : Pre-dry palladium catalysts (e.g., Pd(PPh3_3)4_4) under vacuum to prevent deactivation by moisture .
  • Oxygen exclusion : Use Schlenk lines or gloveboxes to avoid oxidation of amine intermediates .
  • Internal standards : Spike reactions with deuterated analogs (e.g., d8_8-morpholine) for quantitative NMR tracking .

Analytical and Structural Validation

Q. Which computational methods complement experimental data for conformational analysis?

  • Methodological Answer :

  • DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09) for morpholine and pyrrolidine ring conformers .
  • Molecular docking : Model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetically challenging substituents .

Q. How can researchers validate the absence of polymorphic impurities in crystalline batches?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns with known polymorphs (e.g., Form B in naphthyridine derivatives ).
  • DSC : Monitor melting points (e.g., 132–135°C for boronate intermediates ) to detect polymorphic transitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.